molecular formula C6H4O5 B077263 trans-Aconitic acid anhydride CAS No. 14556-16-2

trans-Aconitic acid anhydride

Cat. No.: B077263
CAS No.: 14556-16-2
M. Wt: 156.09 g/mol
InChI Key: UNCRKEZQEKKGQX-UHFFFAOYSA-N
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Description

trans-Aconitic acid anhydride is a highly reactive and versatile cyclic anhydride derivative of trans-aconitic acid, serving as a critical trifunctional building block in advanced organic synthesis and bioconjugation research. Its structure features an anhydride group that readily reacts with nucleophiles like amines and alcohols to form stable amide or ester linkages, while the adjacent carboxylic acid provides a site for further modification or immobilization. This compound is particularly valued for its role in the synthesis of complex molecules, including polyanhydride polymers for drug delivery systems, and as a cross-linking agent for biomolecules. In biochemical applications, it is employed to modify proteins and peptides, facilitating studies on structure-function relationships, enzyme inhibition, and the development of novel hapten-carrier conjugates for antibody production. The anhydride functionality offers a rapid and efficient route to introduce a carboxylic acid-containing moiety, making it an essential tool for researchers developing new materials, probes, and therapeutic candidates. Its reactivity and trifunctional nature provide a unique platform for constructing sophisticated molecular architectures with precise control.

Properties

IUPAC Name

2,6-dioxo-3H-pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-4-1-3(6(9)10)2-5(8)11-4/h1H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCRKEZQEKKGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647361
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14556-16-2
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Aconitic anhydride
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Preparation Methods

Chlorination of Tetraester Compounds

The starting material is a propane-1,1,2,3-tetracarboxylic tetraester (Formula I), where each ester group (R) is a primary alkyl group (e.g., methyl, ethyl). Chlorination is conducted using hypochlorous acid in an aqueous medium at pH 2–8 and temperatures of 0–50°C. This step introduces a chlorine atom at the β-position, forming a chlorinated tetraester (Formula II). Nuclear magnetic resonance (NMR) monitoring confirms completion when methylene proton signals shift from high field (Formula I) to lower field (Formula II).

Dehydrohalogenation and Saponification

The chlorinated tetraester undergoes dehydrohalogenation and saponification in the presence of alkaline earth metal hydroxides (e.g., Mg(OH)₂, BaO) at pH 9–11 and 60–100°C. For instance, refluxing with magnesium hydroxide converts the chlorinated intermediate into magnesium aconitate. Saponification cleaves ester groups, yielding propene tetracarboxylate salts.

Acidification and Anhydride Formation

Acidification with mineral acids (e.g., HCl, H₂SO₄) at pH < 2 precipitates trans-aconitic acid. Prolonged evaporation under vacuum at elevated temperatures facilitates intramolecular dehydration, forming trans-aconitic acid anhydride. For example, evaporating an acidified solution containing 59.2% trans-aconitic acid residue (from barium hydroxide saponification) yields the anhydride as a side product.

Table 1: Key Reaction Conditions and Yields in Chlorination-Saponification

Hydroxide UsedTemperature (°C)Yield of Trans-Aconitic Acid (%)Anhydride Formation Potential
Mg(OH)₂60–10062.6Moderate
BaO60–7075.5High
Sr(OH)₂65–7060.5Moderate

Oxidative Synthesis from Gallic Acid

A novel route to this compound involves the oxidation of gallic acid (3,4,5-trihydroxybenzoic acid), a renewable feedstock derived from plant tannins. This method, reported by García et al. (2025) , employs sodium perborate in acetic acid to induce a Baeyer-Villiger-type oxidation.

Reaction Mechanism

Gallic acid (1) undergoes oxidation to form a cyclic anhydride intermediate (II) via a ketone intermediate. The anhydride is susceptible to hydrolysis but can be stabilized under controlled conditions:

Gallic acidNaBO3,CH3COOHCyclic anhydride (II)H2Otrans-Aconitic acid\text{Gallic acid} \xrightarrow{\text{NaBO}3, \text{CH}3\text{COOH}} \text{Cyclic anhydride (II)} \xrightarrow{\text{H}_2\text{O}} \text{trans-Aconitic acid}

Isolating intermediate II requires quenching the reaction before complete hydrolysis. Optimized conditions (e.g., low water content, 40–60°C) favor anhydride retention.

Yield Optimization

Direct oxidation of tannic acid (a gallic acid polymer) yields only 11% pyrone-2,4,6-tricarboxylic acid due to competing side reactions. Pre-hydrolyzing tannic acid to gallic acid improves yields to 38–44% for the anhydride intermediate.

Table 2: Oxidative Synthesis Performance Metrics

Starting MaterialOxidizing AgentTemperature (°C)Anhydride Yield (%)
Tannic acidNaBO₃5011
Gallic acidNaBO₃6041

Comparative Analysis of Methods

Efficiency and Scalability

  • Chlorination-Saponification : Higher yields (60–75%) and scalability make this method industrially viable, though it requires handling toxic chlorinated intermediates.

  • Oxidative Synthesis : Lower yields (11–41%) but utilizes renewable gallic acid, aligning with green chemistry principles.

Anhydride Isolation Challenges

Both methods necessitate precise control over reaction conditions to isolate the anhydride:

  • Acidic evaporation in the chlorination route risks over-dehydration, leading to byproducts.

  • Oxidative synthesis requires strict moisture control to prevent hydrolysis of the anhydride intermediate .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

TAA plays a crucial role in organic synthesis due to its reactivity. It can participate in various chemical reactions, including:

  • Michael Addition Reactions : TAA can be employed in Michael addition reactions with nucleophiles, leading to the formation of complex molecules that are useful in pharmaceuticals and agrochemicals.
  • Synthesis of Biodegradable Polymers : TAA is used to synthesize biobased and biodegradable polyesters, which are increasingly important in reducing environmental impact. These polyesters can be derived from renewable resources, making them attractive alternatives to conventional plastics .

Polymer Production

The unique properties of trans-aconitic acid make it a valuable precursor for producing polymers with specialized functions:

  • Cross-Linking Agents : TAA acts as an effective cross-linking agent in the production of starch-based films. Studies have shown that incorporating TAA enhances the mechanical properties and reduces water solubility, making these films suitable for packaging applications .
  • Microparticle Formation : TAA can be utilized to modify chitosan-based microparticles, improving drug delivery systems. By enhancing the solubility and bioavailability of drugs like salmeterol and fluticasone, TAA contributes to more efficient therapeutic applications .

Green Chemistry Applications

In the realm of green chemistry, TAA is recognized for its potential in sustainable chemical processes:

  • Synthesis of Green Surfactants : TAA has been explored for producing biodegradable surfactants through addition reactions with other compounds. These surfactants are valuable for their environmental benefits compared to traditional surfactants .
  • Aza-Michael Reactions : The compound is also used in aza-Michael reactions, contributing to the development of new monomers for polymer synthesis that align with green chemistry principles .

Case Study 1: Biopolymer Development

A research study demonstrated the use of TAA in creating biocompatible polyesters for bone tissue engineering. The polyesters were synthesized through a polycondensation reaction involving TAA, glycerol, and cinnamic acid. The resulting polymer scaffolds mimicked the extracellular matrix and supported bone tissue growth when combined with growth factors .

Case Study 2: Drug Delivery Systems

Another study focused on modifying chitosan microparticles with TAA to enhance drug delivery efficiency. The research highlighted how TAA improved the hydrophilicity and swelling properties of chitosan particles, leading to better solubility and bioavailability of inhaled medications .

Summary

trans-Aconitic acid anhydride is a versatile compound with significant applications across various fields, including organic synthesis, polymer production, and green chemistry. Its ability to function as a cross-linking agent and its role in developing biodegradable materials highlight its importance in advancing sustainable practices within the chemical industry.

Mechanism of Action

The mechanism of action of trans-Aconitic acid anhydride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Itaconic Anhydride

  • Source : Derived from itaconic acid, a bio-based compound produced via fungal fermentation of carbohydrates .
  • Synthesis : Dehydration of itaconic acid or thermal decarboxylation of trans-aconitic acid anhydride .
  • Reactivity : Undergoes aza-Michael addition with amines, enabling backbone modification in polymer chemistry .
  • Applications : Used in superabsorbent polymers (e.g., Itaconix™) and as a precursor for mesaconic acid .
Property This compound Itaconic Anhydride
Thermal Stability High (decomposes >175°C) Moderate (decomposes ~150°C)
Key Reactivity Decarboxylation to itaconic anhydride Aza-Michael addition
Industrial Use Drug delivery, polymers Superabsorbent polymers

Maleic Anhydride

  • Source : Derived from maleic acid, a four-carbon diacid obtained via isomerization of fumaric acid or oxidation of benzene .
  • Synthesis : Dehydration of maleic acid or catalytic oxidation of hydrocarbons .
  • Reactivity: Electrophilic addition reactions; forms copolymers with vinyl monomers .
  • Applications : Antifungal agents (e.g., 2,3-dimethylmaleic anhydride), adhesives, and surfactants .
Property This compound Maleic Anhydride
Structure Six-membered ring with conjugated double bond Five-membered ring with non-conjugated double bond
Bio-based Production Yes (from citric acid) No (petrochemical-derived)
Pharmacological Use Drug carriers Antifungal compounds

Succinic Anhydride

  • Source : Derived from succinic acid, a C₄ diacid produced via microbial fermentation or hydrogenation of maleic anhydride .
  • Synthesis : Dehydration of succinic acid or catalytic hydrogenation of maleic anhydride .
  • Reactivity : Reacts with amines for protein crosslinking; used in chitosan modification .
  • Applications : Adsorbents for pharmaceuticals, biodegradable plastics .
Property This compound Succinic Anhydride
Carbon Chain Length C₆ C₄
Thermal Decarboxylation Forms itaconic anhydride Forms no stable derivatives
Drug Delivery Enhances hydrophilicity Improves adsorption capacity

cis-Aconitic Anhydride

  • Source : Derived from cis-aconitic acid, a less stable isomer in the TCA cycle .
  • Synthesis : Thermal dehydration of cis-aconitic acid; undergoes exothermic isomerization to trans-aconitic anhydride .
  • Reactivity: Less stable; used in pH-sensitive nanoparticles for targeted drug delivery .
  • Applications : Polymer modification and biochemical studies .
Property This compound cis-Aconitic Anhydride
Thermal Stability High Low (isomerizes to trans)
Degradation Pathway Decarboxylation Isomerization
Pharmacological Use Broad-spectrum carriers pH-sensitive prodrugs

Key Research Findings

Thermal Behavior :

  • This compound exhibits higher thermal stability (onset decomposition ~200°C) compared to cis-aconitic acid anhydride (~130°C) .
  • Citric acid dehydrates directly to trans-aconitic anhydride, bypassing the cis-isomer .

Chemical Reactivity :

  • The conjugated double bond in trans-aconitic anhydride facilitates decarboxylation to itaconic anhydride, a precursor for bioplastics .
  • Maleic anhydride derivatives show stronger antifungal activity (EC₅₀ = 0.15 mM) compared to trans-aconitic analogs .

Industrial Relevance :

  • Succinic anhydride production via maleic anhydride hydrogenation is more cost-effective than bio-based routes .
  • trans-Aconitic anhydride-grafted chitosan microparticles achieve 80% drug release efficiency, outperforming succinic anhydride derivatives .

Biological Activity

trans-Aconitic acid anhydride (TAA) is a derivative of aconitic acid, which has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of TAA, supported by case studies, research findings, and relevant data tables.

Overview of Aconitic Acid

Aconitic acid exists in two isomeric forms: trans-aconitic acid (TAA) and cis-aconitic acid (CAA). The trans form is more stable and prevalent in nature, particularly in higher plants where it serves as an intermediate in the tricarboxylic acid (TCA) cycle. It plays crucial roles in cellular metabolism and has been identified as a compound with potential antifungal, anti-inflammatory, and nematicidal properties .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of TAA, especially when modified through esterification. Diesters derived from TAA have shown significant activity in reducing inflammation associated with rheumatoid arthritis. In a study involving mice, these diesters were administered at varying doses (0.017-172.3 μmol/Kg) and resulted in decreased neutrophil infiltration into inflamed joints .

Ester Type Dose (μmol/Kg) Effect on Neutrophils
Diethyl TAA Ester0.017Reduced infiltration
Di-n-butyl TAA Ester0.172Significant reduction
Di-n-octyl TAA Ester0.172Marked reduction

2. Antifungal Activity

TAA has been reported to exhibit antifungal properties, particularly against various plant pathogens. Its role as an antifeedant helps plants deter herbivores while also inhibiting fungal growth . The compound's mechanism involves disrupting fungal cell walls or metabolic pathways critical for fungal survival.

3. Nematicidal Properties

Research indicates that TAA can act as a nematicide, offering a potential environmentally friendly alternative for managing nematode infestations in crops. This property is particularly valuable in sustainable agriculture practices aimed at reducing chemical pesticide usage .

Case Study: Esterification of TAA

A study conducted on the esterification of TAA demonstrated that modifying the compound could enhance its biological activity. The resulting diesters showed improved potency against inflammation compared to TAA itself. The study emphasized the relationship between the length of the aliphatic chain in alcohols used for esterification and the resultant bioactivity .

Research Findings on Thermal Stability

The thermal stability of TAA compared to its isomer CAA was investigated using thermogravimetric analysis (TGA). Results indicated that TAA exhibits greater thermal stability than CAA, which is crucial for its application in various formulations where heat stability is essential .

Compound Decomposition Temperature (°C)
trans-Aconitic Acid513
cis-Aconitic Acid440

The biological activities of this compound can be attributed to several mechanisms:

  • Metabolic Interference : As an intermediate in the TCA cycle, TAA may influence metabolic pathways crucial for energy production in both plants and pathogens.
  • Cell Wall Disruption : Its antifungal properties may stem from its ability to disrupt fungal cell wall integrity.
  • Immune Modulation : The anti-inflammatory effects are likely related to modulation of immune responses, reducing cytokine release and inflammatory cell recruitment.

Q & A

Q. What are the established synthetic routes for producing trans-aconitic acid anhydride in laboratory settings?

this compound is synthesized via thermal dehydration of citric acid at temperatures exceeding 175°C, forming trans-aconitic acid as an intermediate, which undergoes further dehydration to yield the anhydride . Catalysts like phosphorus oxide or controlled reaction environments (e.g., inert gas flow) are recommended to minimize side reactions such as decarboxylation to itaconic anhydride . Methodological optimization should include temperature gradients (TGA-DSC analysis) and spectroscopic validation (FTIR, NMR) to confirm anhydride formation .

Q. How can this compound be isolated and purified from complex reaction mixtures?

Purification typically involves solvent extraction (e.g., ethyl acetate or dichloromethane) followed by recrystallization or vacuum distillation to remove residual acids and byproducts . For aqueous systems, reactive extraction using non-toxic solvents (e.g., trioctylamine in 1-octanol) achieves >90% recovery, with partition coefficients (KD) validated via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal degradation pathways of this compound?

Conflicting reports on degradation products (e.g., itaconic vs. citraconic anhydride) require coupled thermogravimetric-mass spectrometry (TG-MS) and evolved gas analysis (FTIR) to track decarboxylation and isomerization in real-time . Configurational isomerism (cis vs. trans) significantly impacts decomposition kinetics, necessitating comparative studies using isotopically labeled analogs .

Q. How does this compound function as a dienophile in hetero-Diels-Alder reactions, and what stereochemical outcomes are observed?

In tandem hetero-Diels-Alder-acylation reactions, this compound exhibits diastereoselectivity dependent on its α,β-unsaturated carbonyl geometry. For example, reactions with 5-(2-hydroxyphenylmethylidene)isorhodanines yield rel-(5R,5aR,11bS) diastereomers, confirmed via X-ray crystallography and NOESY NMR . Optimization requires solvent polarity tuning (e.g., acetic acid as a co-solvent) to stabilize reactive intermediates .

Q. What methodologies quantify the bioactivity of this compound in plant defense mechanisms against pests?

Correlate its concentration in plant tissues (via LC-MS/MS) with aphid infestation metrics (e.g., cumulative aphid days). In sorghum, trans-aconitic acid levels showed a strong negative correlation (r = −0.798) with pest damage, validated using multivariate regression and fluorescence EEM/PARAFAC analysis to track co-varying phenolic compounds .

Q. How can this compound enhance the functionality of chitosan-based materials?

Grafting onto chitosan via EDC-mediated coupling improves drug-loading capacity (e.g., fluticasone propionate) by introducing carboxyl groups. Optimize reaction stoichiometry (e.g., 1:3 molar ratio of chitosan to anhydride) and characterize using ζ-potential measurements and FTIR to confirm succinylation .

Methodological Considerations

  • Thermal Analysis : Use TG-DSC under nitrogen to differentiate dehydration (endothermic) and decarboxylation (exothermic) events .
  • Stereochemical Validation : Employ chiral chromatography (e.g., HPLC with cyclodextrin columns) or Mosher ester derivatization for enantiomeric excess determination .
  • Bioactivity Assays : Pair in vitro aphid feeding trials with metabolomic profiling (GC-MS) to identify synergistic phytochemicals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Aconitic acid anhydride
Reactant of Route 2
trans-Aconitic acid anhydride

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